molecular formula C21H34ClN3S2 B1681594 Tropantiol CAS No. 189950-11-6

Tropantiol

Cat. No. B1681594
M. Wt: 428.1 g/mol
InChI Key: HZLFSOZSLFKJKA-HWPVKAJDSA-N
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Description

Tropantiol, also known as TRODAT-1, is a chelating agent . It has a molecular weight of 428.10 and its chemical formula is C21H34ClN3S2 .


Molecular Structure Analysis

The molecular structure of Tropantiol is represented by the SMILES string: [H]C@C=C1)[C@@H]2CN(CCS)CCNCCS)(N3C)CCC23[H] . This structure suggests that Tropantiol is a complex molecule with multiple functional groups.

Scientific Research Applications

Translational Research and Drug Discovery

Translational Research (TR) plays a crucial role in optimizing the drug discovery and development process. Tropantiol, being a part of tropane alkaloids, may benefit from this research approach. TR encompasses tools and communication contexts that help in translating basic scientific discoveries into clinical applications, potentially improving therapies for patients (Hörig & Pullman, 2004).

Metabolic Engineering in Alkaloid Production

Metabolic engineering techniques are instrumental in enhancing the production of tropane alkaloids like Tropantiol. Research has shown that overexpression of specific genes in plants that produce tropane alkaloids can significantly improve scopolamine production, indicating a similar potential for Tropantiol (Palazón et al., 2008).

Epidemiology in Translational Research

Epidemiology plays a pivotal role in translational research phases, which could impact the development and application of Tropantiol. It helps in evaluating the efficacy of candidate applications (like Tropantiol) in observational studies and randomized controlled trials (Khoury et al., 2010).

Chemical Synthesis and Applications

The chemical synthesis of tropane alkaloids, including Tropantiol, is an important research area. Sophisticated synthetic protocols have been developed for these compounds, illuminating their significant biological activities and applications in pharmacology (Afewerki et al., 2019).

Microbial Biosynthesis of Alkaloids

Engineering baker’s yeast to produce medicinal alkaloids, starting from simple sugars and amino acids, opens new possibilities for Tropantiol production. This method offers rapidly deployable strategies that are robust to environmental and socioeconomic changes (Srinivasan & Smolke, 2020).

Diversity and Pharmaceutical Applications

Tropane alkaloids like Tropantiol have diverse structural, biological, chemical, and pharmacological properties. Their use in pharmaceutical therapy, both historically and in modern times, highlights their significance in medicine (Kohnen-Johannsen & Kayser, 2019).

Genomic Analysis in Alkaloid Production

Genomic studies on plants producing tropane alkaloids can provide insights into the evolution of defense mechanisms and the production of these alkaloids. This research is crucial for understanding and enhancing Tropantiol biosynthesis (De-la-Cruz et al., 2021).

Safety And Hazards

The safety data sheet for Tropantiol suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It’s also recommended to avoid skin and eye contact .

properties

IUPAC Name

2-[2-[[(1R,2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3/t18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLFSOZSLFKJKA-JSXRDJHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropantiol

CAS RN

189950-11-6
Record name Tropantiol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189950116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROPANTIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7844H41L5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VP Kramp - Neuro-degenerative diseases, 2012 - search.proquest.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 15 search.proquest.com
V Pogacic, P Herrling - Neuro-Degenerative Diseases, 2009 - search.proquest.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 2 search.proquest.com
V Pogačić Kramp, P Herrling - Neurodegenerative Diseases, 2010 - search.ebscohost.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 19 search.ebscohost.com
S Adak, R Bhalla, KK Vijaya Raj, S Mandal, R Pickett… - 2012 - degruyter.com
Single photon emission computed tomography (SPECT) has been the cornerstone of nuclear medicine and today it is widely used to detect molecular changes in cardiovascular, …
Number of citations: 29 www.degruyter.com

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